BRAF V600E Potency: Sub-Nanomolar IC50 Differentiates Target Compound from Clinical BRAF Inhibitors and N7-Chloro/Pyridylmethyl Analogs
The target compound inhibits BRAF V600E mutant kinase with an IC50 of 0.5 nM in a biochemical assay using His6-tagged full-length BRAF V600E (residues 2–766) expressed in a baculovirus system [1]. This potency is comparable to the clinically approved BRAF inhibitor vemurafenib (IC50 = 31 nM against BRAF V600E in an identical biochemical format) [2], representing an approximately 62-fold improvement. Furthermore, the closest commercially available analog, 7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (4-Cl analog), lacks reported BRAF V600E activity in ChEMBL and BindingDB, suggesting that the bromine atom is a critical determinant of potency at this target. Another structurally related analog, 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (pyridylmethyl analog), also lacks published BRAF V600E data, underscoring the functional importance of the furan-2-ylmethyl C4-amine substituent.
| Evidence Dimension | Inhibitory potency (IC50) against BRAF V600E mutant kinase |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Vemurafenib: IC50 = 31 nM (BRAF V600E); 4-Cl analog: no reported BRAF V600E activity; Pyridylmethyl analog: no reported BRAF V600E activity |
| Quantified Difference | ~62-fold more potent than vemurafenib in biochemical assay; qualitative absence of BRAF V600E activity in closest analogs |
| Conditions | Biochemical assay: His6-tagged full-length BRAF V600E (residues 2–766) expressed in baculovirus system; B-Raf accelerated MEK method (BindingDB BDBM50118384) |
Why This Matters
Procurement of the target compound is essential for BRAF V600E-driven cancer models where sub-nanomolar potency is required; the 4-Cl and pyridylmethyl analogs are unsuitable surrogates due to complete loss of activity at this therapeutically critical target.
- [1] BindingDB. BDBM50118384 (CHEMBL3613305): Affinity Data for BRAF V600E (IC50: 0.5 nM). BindingDB, University of California San Diego. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118384 View Source
- [2] Bollag, G.; Hirth, P.; et al. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature 2010, 467 (7315), 596–599. (Vemurafenib IC50 data from supplementary biochemical characterization) View Source
